1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-3-carboxylic acid 1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1779451-75-0
VCID: VC11557915
InChI: InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-5-6-12(8-13,17-4)9(14)15/h5-8H2,1-4H3,(H,14,15)
SMILES:
Molecular Formula: C12H21NO5
Molecular Weight: 259.30 g/mol

1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-3-carboxylic acid

CAS No.: 1779451-75-0

Cat. No.: VC11557915

Molecular Formula: C12H21NO5

Molecular Weight: 259.30 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-3-carboxylic acid - 1779451-75-0

Specification

CAS No. 1779451-75-0
Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
IUPAC Name 3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Standard InChI InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-5-6-12(8-13,17-4)9(14)15/h5-8H2,1-4H3,(H,14,15)
Standard InChI Key NXPCFLVHUVYSBC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)OC

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a piperidine ring—a six-membered heterocycle containing one nitrogen atom—with dual functional groups at the 3-position: a methoxy group (-OCH₃) and a carboxylic acid (-COOH). The Boc group, a tert-butoxycarbonyl moiety, protects the secondary amine on the piperidine nitrogen. This configuration ensures selective reactivity during multi-step syntheses, as the Boc group can be cleaved under acidic conditions without disrupting other functional groups .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₂₁NO₅
Molecular Weight259.30 g/mol
IUPAC Name3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Canonical SMILESCC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)OC
InChIKeyNXPCFLVHUVYSBC-UHFFFAOYSA-N

The stereoelectronic properties of the molecule are influenced by the electron-withdrawing Boc group and the electron-donating methoxy substituent, creating a balance that stabilizes the piperidine ring while enabling targeted reactivity .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For 3-methoxypiperidine-3-carboxylic acid derivatives, the protocol involves:

  • Protection: Treating the free amine with Boc₂O in acetonitrile or THF, catalyzed by 4-dimethylaminopyridine (DMAP).

  • Purification: Isolation via column chromatography or recrystallization yields the Boc-protected product with >95% purity.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
ProtectionBoc₂O, DMAP, CH₃CN, 0°C to RT85–90%
WorkupAqueous NaHCO₃, extraction-

Industrial Production Challenges

Scaling this synthesis requires addressing:

  • Solvent Efficiency: Transitioning from acetonitrile to greener solvents (e.g., 2-MeTHF) without compromising yield.

  • Catalyst Recovery: Immobilized DMAP analogs to reduce waste.

  • Process Intensification: Continuous flow microreactors to enhance mixing and thermal control during exothermic Boc protection.

Physicochemical and Stability Profiles

Solubility and Partitioning

  • Aqueous Solubility: Limited due to the hydrophobic Boc group; <1 mg/mL in water at 25°C.

  • LogP: Predicted value of 1.2 (ChemAxon), indicating moderate lipophilicity suitable for membrane penetration in drug delivery systems .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

Piperidine scaffolds are prevalent in CNS-active drugs. This compound’s dual functionality enables:

  • Peptide Mimetics: Incorporation into protease inhibitors via carboxylic acid coupling.

  • Alkaloid Analogues: Structural mimicry of natural products like solenopsin for antimicrobial development .

Case Study: Anticancer Agent Precursor

Although direct biological data are lacking, structurally related Boc-piperidines serve as intermediates in kinase inhibitors (e.g., CDK4/6 blockers). For example, palbociclib synthesis employs similar intermediates for selective amine protection.

Future Directions and Research Gaps

Unresolved Challenges

  • Stereoselective Synthesis: Current methods yield racemic mixtures; enantioselective routes are unexplored.

  • Biological Screening: No published data on cytotoxicity, pharmacokinetics, or target binding.

Opportunities for Innovation

  • Click Chemistry Modifications: Azide-alkyne cycloadditions at the carboxylic acid site for bioconjugation.

  • Polymer-Bound Reagents: Solid-phase synthesis to streamline Boc deprotection and subsequent functionalization.

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